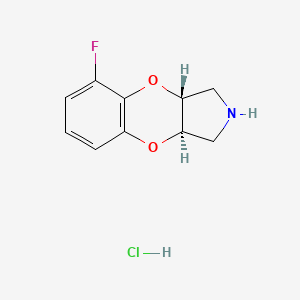
Fluparoxan (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluparoxan (hydrochloride) is a highly selective and potent alpha-2 adrenergic receptor antagonist. It was initially developed by GlaxoSmithKline as a potential antidepressant. The compound is known for its ability to cross the blood-brain barrier and increase the synaptic concentrations of noradrenaline by blocking the autoinhibitory feedback mechanism of presynaptic autoreceptors in noradrenergic neurons .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of fluparoxan (hydrochloride) involves several steps, starting from the appropriate precursorsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of fluparoxan (hydrochloride) typically follows the same synthetic route as the laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the production of by-products. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions
Fluparoxan (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluparoxan oxides, while reduction can produce fluparoxan derivatives with modified functional groups .
科学的研究の応用
Fluparoxan (hydrochloride) has several scientific research applications, including:
Chemistry: Used as a reference compound in studies involving alpha-2 adrenergic receptor antagonists.
Biology: Investigated for its effects on noradrenergic neurotransmission and its potential role in treating neurodegenerative diseases.
Medicine: Explored as a potential treatment for depression, Alzheimer’s disease, and schizophrenia due to its ability to increase noradrenaline levels in the brain.
Industry: Utilized in the development of new pharmaceuticals targeting the alpha-2 adrenergic receptor
作用機序
Fluparoxan (hydrochloride) exerts its effects by selectively blocking alpha-2 adrenergic receptors, particularly presynaptic autoreceptors in noradrenergic neurons. This blockade prevents the autoinhibitory feedback mechanism, leading to an increase in the synaptic concentrations of noradrenaline. The elevated levels of noradrenaline enhance neurotransmission and have potential therapeutic benefits in conditions associated with noradrenaline deficiency .
類似化合物との比較
Similar Compounds
Idazoxan: Another alpha-2 adrenergic receptor antagonist with similar properties but different selectivity and potency.
Uniqueness
Fluparoxan (hydrochloride) is unique due to its high selectivity for alpha-2 adrenergic receptors and its ability to cross the blood-brain barrier effectively. Unlike some other compounds in its class, fluparoxan does not antagonize any variant of the imidazoline receptor, making it a valuable tool in research focused on alpha-2 adrenergic receptor functions .
特性
分子式 |
C10H11ClFNO2 |
|---|---|
分子量 |
231.65 g/mol |
IUPAC名 |
(3aR,9aR)-5-fluoro-2,3,3a,9a-tetrahydro-1H-[1,4]benzodioxino[2,3-c]pyrrole;hydrochloride |
InChI |
InChI=1S/C10H10FNO2.ClH/c11-6-2-1-3-7-10(6)14-9-5-12-4-8(9)13-7;/h1-3,8-9,12H,4-5H2;1H/t8-,9-;/m1./s1 |
InChIキー |
JNYKORXHNIRXSA-VTLYIQCISA-N |
異性体SMILES |
C1[C@@H]2[C@@H](CN1)OC3=C(O2)C=CC=C3F.Cl |
正規SMILES |
C1C2C(CN1)OC3=C(O2)C=CC=C3F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


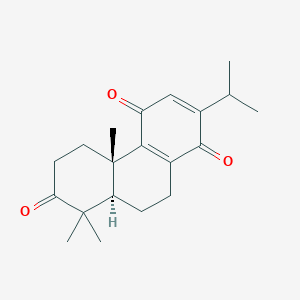
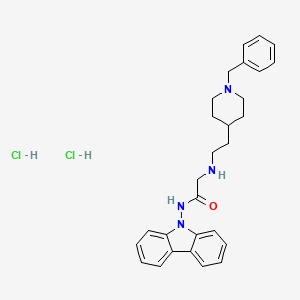

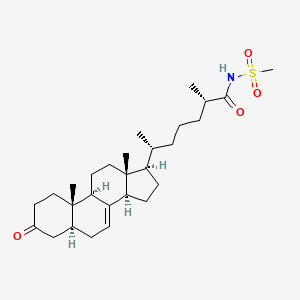
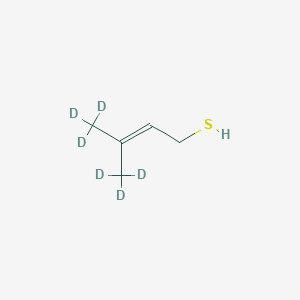

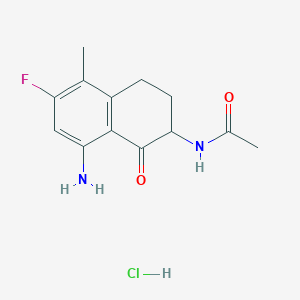
![6-Amino-18-hydroxy-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4(9),5,7,12,14,16,18-nonaen-11-one](/img/structure/B12382744.png)
![disodium;[3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate](/img/structure/B12382746.png)
![3-[[(2R,4S,5R)-2-[(E)-2-diethoxyphosphorylethenyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12382750.png)
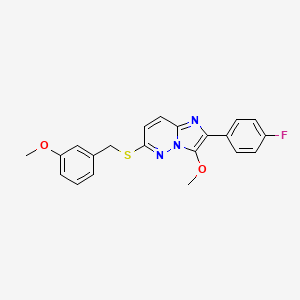
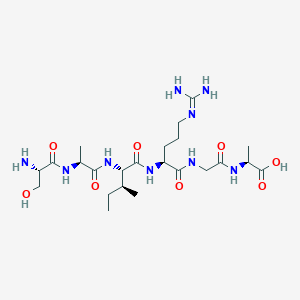

![(3R,4E,11S,14S,20S,23S,26S,29S,32S,35S,38S,44E,46R)-11-amino-26,32-bis[3-(diaminomethylideneamino)propyl]-23-(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-35-(2-methylpropyl)-8,12,15,21,24,27,30,33,36,41,47-undecaoxo-7,42-dioxa-13,16,22,25,28,31,34,37,48-nonazatetracyclo[27.17.6.13,46.016,20]tripentaconta-4,44-diene-38-carboxamide](/img/structure/B12382782.png)
